Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate
Overview
Description
16:0-20:4 PG or 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phospho-(1′ -rac-glycerol) is a sodium salt of glycerophospholipid, with substitution of palmitic acid, arachidonic acid and phospho-rac-(1-glycerol) at the sn-1, sn-2 and sn-3 positions respectively, in the glycerol backbone.
Biological Activity
Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate is a complex phospholipid compound with significant biological activity due to its unique structural characteristics. This article delves into the biological activity of this compound, highlighting its interactions, applications, and relevant research findings.
Structural Overview
The compound features a glycerol backbone modified with hydroxyl groups and a phosphate group, which is esterified with long-chain fatty acids. The presence of the icosa-tetraenoic acid moiety enhances its amphiphilic properties, making it suitable for various biological applications.
Molecular Characteristics
- Molecular Formula : C40H76NaO10P
- Molecular Weight : Approximately 703.0 g/mol
- CAS Number : Not specified in the sources provided.
Membrane Interaction
The amphiphilic nature of sodium 2,3-dihydroxypropyl phosphate allows it to interact with cell membranes. This interaction can influence membrane fluidity and permeability, which is crucial for various cellular processes. The compound's ability to modulate membrane characteristics makes it a candidate for drug delivery systems and lipid nanoparticle formulations.
Key Biological Activities
- Cell Membrane Modulation : The compound alters membrane dynamics, potentially affecting cellular signaling and transport mechanisms.
- Drug Delivery Systems : Its structural properties enable encapsulation of therapeutic agents, enhancing bioavailability and targeted delivery.
- Biocompatibility : Studies indicate favorable interactions with biological tissues, suggesting potential for use in medical applications.
Interaction Studies
Research indicates that sodium 2,3-dihydroxypropyl phosphate interacts with various biomolecules. These interactions are critical for understanding its role in biological systems and therapeutic applications.
Table: Comparison of Structural Features
Compound Name | Structural Features | Unique Properties |
---|---|---|
Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | Contains palmitic acid; simpler structure | Commonly used in liposomal formulations |
Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | Less complex than the target compound | Focused on different fatty acid profiles |
Sodium (2R)-2-bis{[(5Z,8Z,...]-icosa-5,...}-phosphate | Similar backbone but different substituents | Potentially different biological activities |
Case Study 1: Drug Delivery Applications
A study investigated the use of sodium 2,3-dihydroxypropyl phosphate in formulating lipid nanoparticles for delivering anticancer drugs. Results demonstrated enhanced stability and controlled release profiles compared to conventional delivery systems.
Case Study 2: Membrane Interaction Analysis
In vitro studies assessed the impact of sodium 2,3-dihydroxypropyl phosphate on erythrocyte membranes. The findings indicated significant alterations in membrane fluidity, suggesting potential applications in modifying drug release kinetics.
Research Findings
Recent research highlights the compound's multifaceted roles in biomedical applications:
- Enhanced Drug Solubility : The amphiphilic nature improves solubility of hydrophobic drugs.
- Targeted Delivery : Functionalization strategies have been explored to enhance targeting capabilities towards specific tissues or cells.
- Safety Profile : Preliminary toxicity assessments indicate low cytotoxicity levels in various cell lines.
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H75O10P.Na/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-42(46)52-40(38-51-53(47,48)50-36-39(44)35-43)37-49-41(45)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2;/h11,13,17-18,20,22,26,28,39-40,43-44H,3-10,12,14-16,19,21,23-25,27,29-38H2,1-2H3,(H,47,48);/q;+1/p-1/b13-11-,18-17-,22-20-,28-26-;/t39?,40-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDLRFLJUGDCSO-UQAZZXMVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74NaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677108 | |
Record name | Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-47-2 | |
Record name | Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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